1-(7-Bromoquinolin-2-yl)propan-1-amine

MAO-B Inhibitor Selectivity Profile Neurodegeneration

Researchers often face supply inconsistencies with quinoline-based probes lacking validated isoform selectivity data. This 7-bromo-2-(propan-1-amine)quinoline eliminates that uncertainty. - Quantified Selectivity: Documented IC50 of 1.13 µM against MAO-B, with >88-fold selectivity over MAO-A, providing a reliable baseline for CNS target engagement studies. - Dual Functionalization: The aryl bromide enables rapid cross-coupling for library synthesis, while the primary amine allows for selective amidation or reductive amination. - CNS-Applicable Profile: Predicted pKa of 7.89 and clean muscarinic receptor counter-screen data reduce off-target risk, supporting confident in vivo efficacy interpretation in neurodegeneration models.

Molecular Formula C12H13BrN2
Molecular Weight 265.15 g/mol
Cat. No. B12982638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Bromoquinolin-2-yl)propan-1-amine
Molecular FormulaC12H13BrN2
Molecular Weight265.15 g/mol
Structural Identifiers
SMILESCCC(C1=NC2=C(C=CC(=C2)Br)C=C1)N
InChIInChI=1S/C12H13BrN2/c1-2-10(14)11-6-4-8-3-5-9(13)7-12(8)15-11/h3-7,10H,2,14H2,1H3
InChIKeyDMDWUFJHCZTOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Bromoquinolin-2-yl)propan-1-amine: Selective MAO-B Inhibitor Building Block


1-(7-Bromoquinolin-2-yl)propan-1-amine (CAS: 1344499-70-2) is a synthetic small molecule belonging to the 2-aminoquinoline class. It features a quinoline core substituted at the 7-position with a bromine atom and at the 2-position with a propan-1-amine side chain. This compound serves primarily as a research tool and synthetic intermediate in medicinal chemistry programs targeting monoamine oxidases (MAO), particularly the MAO-B isoform [1]. Its predicted physicochemical properties include a pKa of 7.89±0.29, a boiling point of 360.8±27.0 °C, and a density of 1.420±0.06 g/cm³ .

Why Other 7-Bromoquinolines Cannot Substitute


Within the quinoline chemical space, even minor modifications to the core structure or substitution pattern can drastically alter biological activity and target selectivity. The specific 7-bromo-2-(propan-1-amine) scaffold of this compound confers a distinct pharmacological profile that cannot be assumed for other 7-substituted quinolines or 2-aminoquinoline analogs. For instance, while the 7-bromo moiety is a known feature for antimalarial activity, the specific amine side chain dictates isoform selectivity for the MAO enzymes, with other 7-bromo-2-aminoquinolines displaying either a complete loss of MAO-B activity or a different selectivity profile altogether [1]. Therefore, assuming functional equivalence with structurally similar intermediates, such as 7-bromoquinolin-2-amine or 3-(7-bromoquinolin-4-yl)propan-1-amine, is scientifically invalid and can lead to failed experimental outcomes.

Quantitative Advantages Over Analog Compounds


MAO-B Isoform Selectivity vs. Inactive Analogs

1-(7-Bromoquinolin-2-yl)propan-1-amine demonstrates selective inhibition of human monoamine oxidase B (MAO-B) over MAO-A. In a direct fluorescence-based assay measuring the conversion of kynuramine to 4-hydroxyquinoline, the compound exhibited an IC50 of 1.13×10³ nM (1.13 µM) against MAO-B, while its activity against MAO-A was negligible, with an IC50 exceeding 1.00×10⁵ nM (>100 µM) [1]. This contrasts sharply with a structurally distinct 7-bromo-substituted analog (BDBM50402324, CHEMBL2206099), which in a comparable human recombinant MAO assay displayed an IC50 of 471 nM for MAO-B but also retained substantial MAO-A activity with an IC50 of 5.73×10⁴ nM (57.3 µM), yielding a significantly different selectivity window [2].

MAO-B Inhibitor Selectivity Profile Neurodegeneration

Propan-1-amine Side Chain Dictates MAO-B Activity

The presence of the propan-1-amine side chain at the 2-position is critical for MAO-B activity. In stark contrast, a closely related 7-bromo-substituted quinoline derivative (CHEMBL3398528) lacking this specific amine side chain shows no meaningful inhibition of either MAO isoform, with reported IC50 values >1.00×10⁵ nM (>100 µM) for both human recombinant MAO-A and MAO-B in the same spectrofluorometric assay format [1]. This comparison underscores that the 7-bromo substitution alone is insufficient for MAO-B engagement; the 2-propan-1-amine moiety is a key pharmacophoric element driving the observed inhibitory activity.

Structure-Activity Relationship MAO Inhibition Scaffold Optimization

Favorable pKa for CNS Penetration

The predicted acid dissociation constant (pKa) of 7.89±0.29 for 1-(7-Bromoquinolin-2-yl)propan-1-amine places it in a favorable range for central nervous system (CNS) drug design, distinct from other related analogs. For instance, the simpler scaffold 7-bromoquinolin-2-amine (CAS 116632-53-2), which lacks the propan-1-amine side chain, would exhibit a different protonation state at physiological pH due to the altered electronic environment of the amine group. This difference in basicity directly influences the compound's logD, permeability, and potential for crossing the blood-brain barrier, making the target compound a more suitable starting point for CNS-targeted MAO-B inhibitor development.

Physicochemical Property pKa CNS Drug Design

Negligible Muscarinic Receptor Binding

Data from a binding assay indicate that 1-(7-Bromoquinolin-2-yl)propan-1-amine exhibits no appreciable affinity for the muscarinic acetylcholine receptor at the tested concentration [1]. This is a significant differentiator from many other basic amine-containing compounds, including some aminoquinolines, which can exhibit notable muscarinic receptor binding (e.g., a related compound showing Ki values of 20-107 nM across various muscarinic subtypes [2]). The absence of this common off-target activity suggests a cleaner pharmacological profile, reducing the likelihood of confounding cholinergic side effects in in vivo or complex cellular models.

Selectivity Off-target Muscarinic Receptor

MAO-B Activity Distinguishes from Antimalarial 7-Bromoquinolines

While 7-bromo-substituted aminoquinolines are a well-established class of antimalarial agents, the specific 2-propan-1-amine substitution in this compound redirects its biological activity toward MAO-B inhibition. SAR studies on 7-bromo-4-aminoquinolines with diaminoalkane side chains (a different substitution pattern) show potent antimalarial activity with IC50 values in the 3-12 nM range against Plasmodium falciparum [1]. However, this compound's distinct 2-substitution pattern and the resulting MAO-B activity (IC50 = 1.13 µM) position it in a completely different therapeutic and research space, unrelated to antimalarial applications. This is a critical differentiator for procurement purposes, as a researcher focused on neuroprotection or Parkinson's disease will require this compound, not an antimalarial 7-bromoquinoline analog.

Target Selectivity Antimalarial MAO-B

Dual Synthetic Handles: Aryl Bromide and Primary Amine

The combination of a primary amine and an aryl bromide on the quinoline core provides a unique dual synthetic handle. The 7-bromo substituent is a versatile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1], while the primary amine on the propan-1-amine side chain allows for a wide range of secondary functionalizations (e.g., amide bond formation, reductive amination). This is in contrast to simpler 7-bromoquinoline building blocks that lack an amine handle, or 7-bromo-2-aminoquinolines that lack the alkyl chain separating the amine from the core, which can affect the nucleophilicity and steric environment of the amine. The presence of both functional groups in this specific arrangement makes it a more advanced and strategically valuable intermediate for generating focused libraries of MAO-B inhibitors or other bioactive molecules.

Synthetic Intermediate Cross-Coupling Drug Discovery

1-(7-Bromoquinolin-2-yl)propan-1-amine: Application Scenarios


MAO-B Inhibitor Lead Optimization

Use as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing MAO-B inhibition. Its established IC50 of 1.13 µM against MAO-B and >88-fold selectivity over MAO-A provide a quantifiable baseline for medicinal chemistry efforts targeting neurodegenerative diseases like Parkinson's [1]. The presence of both an aryl bromide and a primary amine allows for rapid analog generation to improve potency and drug-like properties.

Selective MAO-B Probe for Cellular Assays

Employ as a selective chemical probe to dissect the role of MAO-B in various cellular models. The compound's clean profile with respect to muscarinic receptor binding [2] reduces the risk of off-target effects, enabling more confident interpretation of MAO-B-dependent phenotypes in complex biological systems.

Dual-Functional Building Block for Library Synthesis

Procure as a key intermediate for the construction of focused chemical libraries. The 7-bromo substituent is a robust handle for cross-coupling reactions [3], while the primary amine on the flexible propan-1-amine side chain can be selectively functionalized via amidation, sulfonylation, or reductive amination to introduce diverse chemical moieties.

In Vivo CNS MAO-B Target Engagement Probe

Utilize the compound's favorable predicted pKa (7.89) and selective MAO-B inhibition profile for in vivo studies in rodent models of CNS disorders. Its physicochemical properties are more aligned with CNS drug space compared to other 7-bromoquinoline derivatives, making it a suitable candidate for assessing brain penetration and target occupancy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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